molecular formula C10H14INO B15239775 2-(Butan-2-yloxy)-5-iodoaniline

2-(Butan-2-yloxy)-5-iodoaniline

Cat. No.: B15239775
M. Wt: 291.13 g/mol
InChI Key: NIGUMUBMSGDBFU-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-5-iodoaniline is an organic compound characterized by the presence of an iodine atom and an aniline group substituted with a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-iodoaniline typically involves the reaction of 5-iodo-2-nitroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the butan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-5-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of 2-(Butan-2-yloxy)-5-aminoaniline.

Scientific Research Applications

2-(Butan-2-yloxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-4-iodoaniline
  • 2-(Butan-2-yloxy)-6-iodoaniline
  • 2-(Butan-2-yloxy)-5-bromoaniline

Uniqueness

2-(Butan-2-yloxy)-5-iodoaniline is unique due to the specific positioning of the iodine atom and the butan-2-yloxy group, which can significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct properties and interactions, making it valuable for targeted research and industrial applications.

Biological Activity

2-(Butan-2-yloxy)-5-iodoaniline is an organic compound that has garnered attention in recent research due to its potential biological activities. Characterized by a butan-2-yloxy group and an iodine atom attached to the aniline structure, this compound may play a significant role in pharmaceutical applications and material sciences. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

C1H1N1O1I1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{I}_1

This compound's unique features, including the iodine substituent and ether functionality, influence its reactivity and biological interactions.

Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for use in antibiotic formulations.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, including:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Oxidative Stress Modulation : It may alter oxidative stress levels within cells, impacting survival and proliferation rates.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-IodoanilineIodine at para positionHigher reactivity; potential antimicrobial activity
5-BromoanilineBromine instead of iodineDifferent biological activities; less potent in some assays
3-(Butoxy)anilineButoxy group instead of butan-2-yloxyVariations in solubility and reactivity patterns

This table highlights how structural variations influence the biological properties of related compounds.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were found to inhibit the growth of various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell proliferation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial potential.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

2-butan-2-yloxy-5-iodoaniline

InChI

InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

NIGUMUBMSGDBFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)I)N

Origin of Product

United States

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